molecular formula C17H17N3O4 B2915355 Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-44-9

Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2915355
CAS No.: 339020-44-9
M. Wt: 327.34
InChI Key: ONNYYHCXUXPIRO-UHFFFAOYSA-N
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Description

“Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate” is a chemical compound with the molecular formula C17H17N3O4 . It has gained significant interest in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N3O4/c1-2-23-17(22)16-12-7-6-11(24-10-15(21)19-18)9-14(12)20-8-4-3-5-13(16)20/h3-9H,2,10,18H2,1H3,(H,19,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.34 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Synthesis of Novel Compounds

A key application area is the synthesis of novel compounds. For instance, a study described the facile synthesis of deaza-analogues of the bisindole alkaloid topsentin. These derivatives were screened for anticancer activity against a panel of human tumor cell lines, highlighting the compound's potential in drug discovery processes despite limited activity in some cases (Carbone et al., 2013). Another research effort focused on transforming pyrido[2,3-d]pyrimidine derivatives into other di- and triheterocyclic systems, demonstrating the chemical versatility and potential for creating diverse therapeutic agents (Śladowska et al., 1997).

Anticancer Potential

Research into the anticancer potential of related compounds is also significant. One study synthesized novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, demonstrating significant activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines, showcasing the therapeutic potential of such compounds (Abdel‐Aziz et al., 2013).

Photophysical Behavior Study

The study of photophysical behavior is another crucial application. A novel 4-aza-indole derivative exhibited reverse solvatochromism behavior depending on the solvent polarity and showed very high quantum yield in all solvents, suggesting applications as a labeling agent in bio- or analytical sensors and/or optoelectronic devices (Bozkurt & Doğan, 2018).

Properties

IUPAC Name

ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-23-17(22)16-12-7-6-11(24-10-15(21)19-18)9-14(12)20-8-4-3-5-13(16)20/h3-9H,2,10,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNYYHCXUXPIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328114
Record name ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.75 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339020-44-9
Record name ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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